molecular formula C18H27N3O B213798 N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

カタログ番号 B213798
分子量: 301.4 g/mol
InChIキー: YVLALXMJSVWDLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

作用機序

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in the suppression of inflammation. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide also has analgesic effects by modulating pain signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of acute and chronic pain. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to modulate immune cell function and cytokine production, leading to the suppression of inflammation.

実験室実験の利点と制限

One of the advantages of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is its potent and selective CB2 receptor agonist activity, which allows for the specific targeting of CB2 receptors without affecting CB1 receptors, which are primarily expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. However, one of the limitations of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide. One potential application is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory effects in preclinical models of IBD, and further studies are needed to evaluate its potential therapeutic efficacy in humans. Another potential application is in the treatment of neuropathic pain, which is a chronic pain condition caused by damage or dysfunction of the nervous system. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have analgesic effects in preclinical models of neuropathic pain, and further studies are needed to evaluate its potential therapeutic efficacy in humans.

合成法

The synthesis of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with ethyl 4-bromobutyrate to form 1-(1-adamantyl)ethyl 4-bromobutyrate. This intermediate is then treated with hydrazine hydrate to produce the corresponding hydrazide, which is subsequently reacted with ethyl chloroformate to yield N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide.

科学的研究の応用

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of acute and chronic pain. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

製品名

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

分子式

C18H27N3O

分子量

301.4 g/mol

IUPAC名

N-[1-(1-adamantyl)ethyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H27N3O/c1-3-21-11-16(10-19-21)17(22)20-12(2)18-7-13-4-14(8-18)6-15(5-13)9-18/h10-15H,3-9H2,1-2H3,(H,20,22)

InChIキー

YVLALXMJSVWDLA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3

正規SMILES

CCN1C=C(C=N1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。